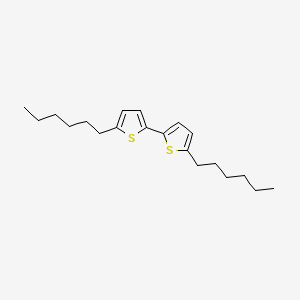

5,5'-Dihexyl-2,2'-bithiophene

Vue d'ensemble

Description

5,5'-Dihexyl-2,2'-bithiophene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied in recent years due to its unique properties. It is a conjugated molecule that can be used in a variety of applications, including organic electronics, optoelectronics, and sensing. It has been used in the synthesis of polymers, dyes, and materials for energy storage and conversion. The molecule is composed of two hexyl-substituted thiophene rings connected by a methylene bridge. It has a high degree of planarity and is highly soluble in common organic solvents.

Applications De Recherche Scientifique

Electropolymerization and Capacitive Properties

5,5'-Dihexyl-2,2'-bithiophene derivatives have been utilized in the electropolymerization process to create polymers with notable electrochemical performances. These polymers demonstrate good cyclic ability and favorable capacitive performance, making them promising electrode materials for supercapacitors. Such applications are evident in the synthesis and analysis of polymers like PBEDOT-BT-BH, PBEDOT-BT-BO, and PBEDOT-BT-BD, exhibiting specific capacitance and energy density values suitable for high-energy-density devices (Mo et al., 2015).

Photovoltaic Applications

Bithiophene-based conjugated polymers have shown great potential in organic photovoltaic applications. These polymers, with desirable absorption attributes, serve as excellent candidates for light-harvesting materials. Studies on polymers containing 5,5'-[2,2']bithiophene reveal that they can achieve high short-circuit current, an essential feature for efficient solar energy conversion (Zhu et al., 2007).

Organic Solar Cells

In the field of organic solar cells (OSCs), star-shaped molecules with 4,4'-dihexyl-2,2'-bithiophene (bT) have been synthesized for use as donor materials. These compounds exhibit broad absorption bands and high power conversion efficiencies, indicating their suitability for solution-processed bulk-heterojunction OSCs (Zhang et al., 2011).

Luminescent and Electrochemical Properties

Studies on polyhydroxyl oligothiophenes, incorporating 5,5'-diarylated 2,2'-bithiophenes, have revealed interesting luminescent and electrochemical properties. These properties make them suitable for applications in light-emitting devices and other optoelectronic applications (Barbarella et al., 1994).

Supercapacitor Electrode Material

The development of carboxylate-substituted polythiophenes, including 2,2'-bithiophene derivatives, for supercapacitor applications has shown promising results. These materials exhibit efficient energy storage capabilities, qualifying them as potential candidates for advanced supercapacitor technologies (Wang et al., 2019).

Propriétés

IUPAC Name |

2-hexyl-5-(5-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-19(21-17)20-16-14-18(22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQZMWDOMFSYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441903 | |

| Record name | DH-2T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Dihexyl-2,2'-bithiophene | |

CAS RN |

211737-46-1 | |

| Record name | DH-2T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)